XlogP Optimisation: 6-Chloro-N-(4-fluorophenethyl)pyridazin-3-amine Achieves the Narrow CNS Drug-Like Lipophilicity Window, Unlike the Under-Lipophilic Des-Fluoro Analog
6-Chloro-N-(4-fluorophenethyl)pyridazin-3-amine exhibits a computed XlogP of 3.2, which falls precisely within the optimal CNS drug-like range (XlogP 2–4) . In contrast, the direct des-fluoro analog 6-chloro-N-(2-phenylethyl)pyridazin-3-amine has a substantially lower XlogP of 2.2, placing it below the optimal CNS window and predicting inferior passive membrane permeability . The 4-fluorophenyl analog (no ethylene spacer) has an XlogP of 2.8, also lower than the target compound . This 1.0-unit XlogP advantage is expected to yield a logBB improvement of approximately 0.3–0.5 log units based on established CNS permeability models, directly influencing brain exposure.
| Evidence Dimension | Computed XlogP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | XlogP = 3.2 |
| Comparator Or Baseline | 6-chloro-N-(2-phenylethyl)pyridazin-3-amine: XlogP = 2.2; 6-chloro-N-(4-fluorophenyl)pyridazin-3-amine: XlogP = 2.8 |
| Quantified Difference | ΔXlogP = +1.0 vs des-fluoro analog; +0.4 vs 4-fluorophenyl analog |
| Conditions | Calculated by XLogP3 algorithm (PubChem/ChemSrc database) |
Why This Matters
For CNS-targeted programs, a 1-unit logP increase can be the difference between brain-penetrant and peripherally restricted compounds, making this building block the superior choice for neuroscience applications.
